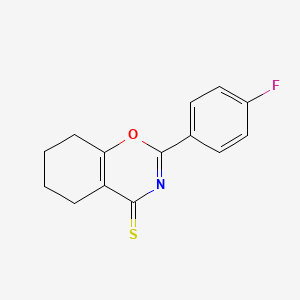

![molecular formula C14H15F2N3O B6576713 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide CAS No. 942663-85-6](/img/structure/B6576713.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide” is a complex organic compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Aplicaciones Científicas De Investigación

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has been used in a variety of scientific research applications. It has been used to study the activity of enzymes, the regulation of gene expression, and the formation of protein-protein interactions. It has also been used to study the effects of drugs on the body and to investigate the effects of environmental toxins on organisms. This compound has been used to study the effects of drugs on cancer cells, as well as to study the effects of environmental toxins on the immune system.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to exhibit action against enzymes such as dhfr and enoyl acp reductase .

Mode of Action

For instance, some compounds with similar structures have shown to inhibit the activity of certain enzymes .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect pathways related to the function of the targeted enzymes .

Pharmacokinetics

One compound with a similar structure was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting potential bioavailability.

Result of Action

Compounds with similar structures have shown strong antibacterial and antitubercular properties , suggesting potential therapeutic effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is highly soluble in water, making it easy to use in a variety of experiments. In addition, it has a low toxicity profile, making it safe to use in laboratory experiments. However, this compound is not suitable for all experiments, as it can be difficult to control the concentration of the compound in a solution.

Direcciones Futuras

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has a wide range of potential applications in scientific research. One potential application is in the development of new drugs, as this compound could be used to inhibit the activity of enzymes involved in drug metabolism. In addition, this compound could be used to study the effects of environmental toxins on organisms, as it has been shown to inhibit the activity of enzymes involved in the metabolism of environmental toxins. Finally, this compound could be used to study the effects of drugs on cancer cells, as it has been shown to regulate gene expression and to inhibit the formation of protein-protein interactions.

Métodos De Síntesis

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 2,6-difluorobenzamide and 3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride in the presence of a base, such as triethylamine. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide with 2,6-difluorobenzamide in the presence of a base, such as sodium hydride.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMYSXSFFIHUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576637.png)

![2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B6576639.png)

![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)

![4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6576664.png)

![3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6576668.png)

![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6576669.png)

![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576672.png)

![5-ethyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide](/img/structure/B6576678.png)

![2-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl}ethyl 4-butoxybenzoate](/img/structure/B6576684.png)

![3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B6576685.png)

![4-[1-(4-methylphenyl)cyclohexyl]phenol](/img/structure/B6576686.png)

![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)

![ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B6576706.png)